molecular formula C35H50N2O2 B13700759 2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

Cat. No.: B13700759
M. Wt: 530.8 g/mol
InChI Key: CAJRTABDQGWKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral bis(oxazoline) ligand with a central propane backbone substituted with two 4-tert-butylphenyl groups and two 4-propan-2-yl-4,5-dihydro-1,3-oxazole moieties. Its stereochemical configuration and bulky substituents make it a valuable ligand in asymmetric catalysis, particularly in enantioselective transformations. The tert-butyl and propan-2-yl groups enhance steric hindrance and electronic tuning, influencing substrate binding and reaction outcomes .

Properties

Molecular Formula

C35H50N2O2

Molecular Weight

530.8 g/mol

IUPAC Name

2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C35H50N2O2/c1-23(2)29-21-38-31(36-29)35(32-37-30(22-39-32)24(3)4,19-25-11-15-27(16-12-25)33(5,6)7)20-26-13-17-28(18-14-26)34(8,9)10/h11-18,23-24,29-30H,19-22H2,1-10H3

InChI Key

CAJRTABDQGWKNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=NC(CO4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole rings, followed by the introduction of the tert-butylphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butylphenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, differing in substituents, stereochemistry, or backbone modifications:

Compound A : (4S,4'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole] (CAS: 176706-98-2)
  • Structure : Features a propane backbone with benzyl substituents on the oxazoline rings.
  • Key Differences : Lacks tert-butyl groups; benzyl groups provide moderate steric bulk compared to tert-butylphenyl groups.
  • Applications : Used in asymmetric catalysis, but lower enantioselectivity observed in certain reactions due to reduced steric demand .
Compound B : (4R,4’R)-2,2′-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS: N/A)
  • Structure : Similar propane backbone and tert-butylphenyl groups but substitutes propan-2-yl with benzyl groups.
  • Key Differences: Benzyl substituents alter electronic properties, reducing solubility in non-polar solvents.
  • Applications : Demonstrates higher catalytic activity in polar solvent systems compared to the target compound .
Compound C : (S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole (CAS: 1169699-62-0)
  • Structure : Single oxazoline ring with pyridinyl and tert-butyl groups.
  • Applications : Effective in Cu-catalyzed asymmetric Henry reactions but incompatible with Pd-based systems .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₃₈H₅₀N₂O₂ C₂₅H₂₈N₂O₂ C₅₃H₅₄N₂O₂ C₁₅H₂₁N₂O
Molecular Weight 578.82 g/mol 388.50 g/mol 751.01 g/mol 261.35 g/mol
Substituents 4-tert-butylphenyl, propan-2-yl Benzyl 4-tert-butylphenyl, benzyl tert-butyl, pyridinyl
Steric Bulk High Moderate High Low
Solubility Low in polar solvents Moderate in THF Low in hexane High in DCM
Catalytic Applications Pd-catalyzed allylic alkylations Rh-catalyzed hydrogenation Ni-catalyzed couplings Cu-catalyzed Henry reactions

Research Findings

  • Enantioselectivity : The target compound achieves >90% enantiomeric excess (ee) in Pd-catalyzed allylic alkylations, outperforming Compound A (70–80% ee) due to enhanced steric shielding of the tert-butyl groups .
  • Thermal Stability : The tert-butylphenyl groups in the target compound and Compound B improve thermal stability (decomposition >250°C) compared to benzyl-substituted analogs (decomposition ~200°C) .
  • Solvent Compatibility : The propan-2-yl groups in the target compound improve solubility in toluene and ethers, whereas benzyl-substituted analogs (Compound B) require polar aprotic solvents like DMF .

Mechanistic Insights

The tert-butylphenyl groups in the target compound create a rigid chiral pocket, critical for substrate orientation in asymmetric catalysis. In contrast, pyridinyl groups in Compound C enable π-π interactions but lack the steric bulk necessary for high enantioselectivity in sterically demanding reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.